molecular formula C6H12N4 B2966599 [5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine CAS No. 944896-84-8

[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine

Cat. No. B2966599
CAS RN: 944896-84-8
M. Wt: 140.19
InChI Key: FRHFXFXZSQDYBC-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of novel 1,2,4-triazole derivatives has been reported. The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives was confirmed using various spectroscopic techniques .

Scientific Research Applications

Carbonic Anhydrase Inhibition

The synthesis of novel 1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium has led to the discovery of potential carbonic anhydrase-II inhibitors . These compounds were evaluated for their inhibitory activity against carbonic anhydrase-II enzymes in vitro. The presence of polar groups at the 1,2,3-triazole-substituted phenyl ring contributed to their overall activity. Molecular docking studies revealed direct binding with active site residues of the enzyme.

Cytotoxic Activity

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives was designed and synthesized. These compounds were screened for in vitro cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . Their potential as anticancer agents warrants further investigation.

Bioactive Phenomena

The 1,2,4-triazole moiety plays a vital role in pharmaceuticals and agrochemicals. It has applications in biomedicinal, biochemical, and material sciences . Researchers have demonstrated that 1,2,3-triazole ring-containing heterocycles exhibit superior carbonic anhydrase inhibition . Additionally, the chemistry of compounds containing this moiety has seen substantial growth over the past decades.

Agrochemicals

1,2,4-Triazole derivatives find use in agrochemicals due to their diverse properties. They serve as photostabilizers , corrosion inhibitors for copper alloys, and contribute to the development of new pesticides and herbicides .

Industrial Applications

Beyond pharmaceuticals, 1,2,4-triazoles are employed in various industrial applications. They are used in the production of dyes , photographic materials , and photostabilizers . Their versatility makes them valuable in material science.

Analytical Uses

Researchers have explored the spectral properties of triazoles for analytical purposes. These compounds can be useful in analytical chemistry, especially when studying biological systems or detecting specific molecules .

Mechanism of Action

The cytotoxic activities of the synthesized 1,2,4-triazole derivatives were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

Safety and Hazards

The safety of the synthesized 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-4(2)6-8-5(3-7)9-10-6/h4H,3,7H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHFXFXZSQDYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine

CAS RN

944896-84-8
Record name 1-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine
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